Product packaging for 4-Naphthalen-1-yl-4-oxo-butyricacid(Cat. No.:CAS No. 101329-54-8)

4-Naphthalen-1-yl-4-oxo-butyricacid

Cat. No.: B14162851
CAS No.: 101329-54-8
M. Wt: 731.7 g/mol
InChI Key: RCEHREKDVGHYAM-UHFFFAOYSA-N
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Description

4-Naphthalen-1-yl-4-oxo-butyricacid is a useful research compound. Its molecular formula is C40H36Cl2N8O2 and its molecular weight is 731.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H36Cl2N8O2 B14162851 4-Naphthalen-1-yl-4-oxo-butyricacid CAS No. 101329-54-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

101329-54-8

Molecular Formula

C40H36Cl2N8O2

Molecular Weight

731.7 g/mol

IUPAC Name

2-[4-[4-(3,5-diphenyl-1H-tetrazol-2-yl)-3-methoxyphenyl]-2-methoxyphenyl]-3,5-diphenyl-1H-tetrazole;dihydrochloride

InChI

InChI=1S/C40H34N8O2.2ClH/c1-49-37-27-31(23-25-35(37)47-43-39(29-15-7-3-8-16-29)41-45(47)33-19-11-5-12-20-33)32-24-26-36(38(28-32)50-2)48-44-40(30-17-9-4-10-18-30)42-46(48)34-21-13-6-14-22-34;;/h3-28H,1-2H3,(H,41,43)(H,42,44);2*1H

InChI Key

RCEHREKDVGHYAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5)OC)N6NC(=NN6C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl

Origin of Product

United States

Contextualization of the 4 Oxo Butyric Acid Moiety in Organic Synthesis

The 4-oxo-butyric acid scaffold, also known as succinaldehydic acid, is a bifunctional molecule containing both a ketone and a carboxylic acid. chemsynthesis.comnih.gov This structural feature makes it a versatile building block in organic synthesis. The carbonyl group and the carboxylic acid can undergo a wide range of chemical transformations independently, allowing for the construction of more complex molecular architectures.

For instance, the ketone can participate in reactions such as reductions, and aldol (B89426) condensations, while the carboxylic acid can be converted into esters, amides, and other acid derivatives. This dual reactivity is fundamental to its utility in creating a diverse array of organic compounds. A notable application of a related structure, 4-(4-Methylphenyl)-4-oxobutanoic acid, is in undergraduate organic chemistry education to demonstrate the Friedel–Crafts reaction, where toluene (B28343) reacts with succinic anhydride (B1165640). wikipedia.org

Significance of Naphthalene Containing Compounds in Advanced Chemical Studies

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a crucial component in the synthesis of numerous chemicals. wikipedia.orgnih.gov Its primary industrial application is as a precursor to phthalic anhydride (B1165640), which is produced through the oxidation of naphthalene. wikipedia.org The naphthalene ring system, with its delocalized pi-electron system, imparts unique electronic and steric properties to molecules in which it is incorporated.

The presence of the naphthalene moiety can influence a compound's reactivity, and intermolecular interactions. In the realm of advanced chemical studies, naphthalene derivatives are investigated for their potential applications in various fields of materials science. The study of tetraazanaphthalene radicals, for example, highlights the role of fused aromatic systems in creating stable, functional organic materials. rsc.org

Research Landscape of 4 Naphthalen 1 Yl 4 Oxo Butyric Acid

Established Synthetic Pathways

The primary and most well-documented method for the synthesis of 4-naphthalen-1-yl-4-oxo-butyric acid and its analogs is the Friedel-Crafts acylation reaction. wikipedia.org This classic electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the naphthalene ring and the butyric acid chain.

Friedel-Crafts Acylation Approaches for Aroyl Propionic Acids

The Friedel-Crafts acylation of naphthalene with succinic anhydride is the cornerstone for synthesizing 4-naphthalen-1-yl-4-oxo-butyric acid. wikipedia.orgquora.com In this reaction, naphthalene acts as the aromatic substrate and succinic anhydride serves as the acylating agent. stackexchange.com The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl3) being a common choice. wikipedia.org

The mechanism involves the formation of an acylium ion from the reaction between succinic anhydride and the Lewis acid catalyst. stackexchange.com This electrophile then attacks the electron-rich naphthalene ring. The position of acylation on the naphthalene ring can be influenced by reaction conditions. Kinetic control tends to favor acylation at the 1-position (alpha-position), leading to the desired 4-naphthalen-1-yl-4-oxo-butyric acid, while thermodynamic control can lead to the formation of the 2-substituted isomer. researchgate.net

The general reaction scheme is as follows:

Naphthalene + Succinic Anhydride --(Lewis Acid)--> 4-Naphthalen-1-yl-4-oxo-butyric acid

Optimizations of Reaction Conditions and Yields

Several factors can be manipulated to optimize the yield and purity of 4-naphthalen-1-yl-4-oxo-butyric acid. These include the choice of solvent, the molar ratio of reactants and catalyst, and the reaction temperature.

For instance, in the synthesis of analogous aroyl propionic acids, solvents such as dichlorobenzenes have been shown to improve selectivity and simplify the isolation of the product. google.com The molar ratio of the Lewis acid to the reactants is also a critical parameter that requires careful optimization to maximize the reaction efficiency. While specific optimization data for the synthesis of 4-naphthalen-1-yl-4-oxo-butyric acid is not extensively detailed in the provided search results, general principles of Friedel-Crafts reactions suggest that careful control of these variables is crucial for achieving high yields.

ParameterConditionEffect on Synthesis
Catalyst Lewis Acids (e.g., AlCl3)Promotes the formation of the acylium ion electrophile. wikipedia.org
Reactants Naphthalene, Succinic AnhydrideThe aromatic substrate and acylating agent, respectively. quora.com
Solvent Dichlorobenzenes, Carbon Disulfide, Petroleum EtherCan influence reaction selectivity and ease of product isolation. google.com
Temperature VariesAffects the regioselectivity (kinetic vs. thermodynamic control). researchgate.net

Advanced Synthetic Routes and Methodological Advancements

While the Friedel-Crafts acylation remains a primary synthetic method, research into more advanced and efficient routes is ongoing. One area of advancement involves the use of alternative catalysts to traditional Lewis acids. For example, heteropolyacid-containing solid acid catalysts have been explored for Friedel-Crafts reactions, offering potential advantages in terms of reusability and reduced environmental impact. google.com

Another approach involves the modification of the starting materials. For example, using substituted naphthalenes or derivatives of succinic anhydride could lead to a wider range of functionalized aroyl propionic acids.

Green Chemistry Principles in the Synthesis of 4-Naphthalen-1-yl-4-oxo-butyric Acid and its Analogues

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing 4-naphthalen-1-yl-4-oxo-butyric acid, several strategies can be employed:

Alternative Catalysts: The use of solid acid catalysts, such as heteropolyacids, can circumvent the need for stoichiometric amounts of traditional Lewis acids, which often generate significant waste during workup. google.com These catalysts can potentially be recovered and reused, improving the atom economy of the process.

Safer Solvents: Traditional solvents used in Friedel-Crafts reactions, such as carbon disulfide and chlorinated hydrocarbons, are often toxic and environmentally harmful. google.com The exploration of greener solvent alternatives, or even solvent-free reaction conditions, is a key area of research.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and with shorter reaction times can significantly reduce the energy consumption of the synthesis.

While specific examples of green synthetic routes for 4-naphthalen-1-yl-4-oxo-butyric acid are not extensively detailed in the provided search results, the broader trends in organic synthesis point towards the increasing importance of these principles in the development of more sustainable chemical manufacturing processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides profound insight into the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the precise mapping of atoms and their connectivity.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the coupling constant (J) quantifies the interaction between them.

Table 1: Predicted ¹H NMR Data for 4-Naphthalen-1-yl-4-oxo-butyric Acid

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
Naphthalene Aromatic Protons7.0 - 9.0Multiplet-
-CH₂- (adjacent to C=O)~3.2Triplet~7
-CH₂- (adjacent to COOH)~2.8Triplet~7
-COOH10 - 13Broad Singlet-

Note: The data in this table is predicted and serves as an illustrative guide. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its chemical environment.

Publicly available databases indicate the existence of ¹³C NMR spectra for 4-Naphthalen-1-yl-4-oxo-butyric acid. nih.gov The spectrum would be expected to show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid would have the most downfield shifts, typically above 170 ppm. The aromatic carbons of the naphthalene ring would resonate in the approximate range of 120-140 ppm. The methylene (B1212753) carbons of the butyric acid chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 4-Naphthalen-1-yl-4-oxo-butyric Acid

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ketone)~200
C=O (Carboxylic Acid)~175
Naphthalene Aromatic Carbons120 - 140
-CH₂- (adjacent to C=O)~35
-CH₂- (adjacent to COOH)~30

Note: The data in this table is predicted and serves as an illustrative guide. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

For 4-Naphthalen-1-yl-4-oxo-butyric acid, the IR spectrum would be expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, a result of hydrogen bonding. Two strong, sharp peaks would be anticipated in the carbonyl region: one around 1700-1725 cm⁻¹ for the carboxylic acid C=O stretch, and another around 1680-1700 cm⁻¹ for the aryl ketone C=O stretch. The spectrum would also feature absorptions corresponding to the C-H stretching of the aromatic naphthalene ring (above 3000 cm⁻¹) and the aliphatic butyric acid chain (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for 4-Naphthalen-1-yl-4-oxo-butyric Acid

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Carboxylic Acid O-H2500 - 3300 (broad)Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 2960Stretching
Ketone C=O1680 - 1700Stretching
Carboxylic Acid C=O1700 - 1725Stretching
Aromatic C=C1450 - 1600Stretching

Note: The data in this table is based on typical ranges for the respective functional groups.

Mass Spectrometry (MS) for Molecular Fragmentation and Purity Assessment

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure and assess its purity.

The mass spectrum of 4-Naphthalen-1-yl-4-oxo-butyric acid would show a molecular ion peak [M]⁺ at m/z 228, corresponding to its molecular weight (C₁₄H₁₂O₃). nih.gov A prominent fragmentation pattern would be expected. A key fragmentation would be the cleavage of the bond between the carbonyl group and the naphthalene ring, leading to the formation of a naphthoyl cation at m/z 155, which is indeed observed as a top peak in GC-MS data. nih.gov Another characteristic fragmentation would be the loss of a water molecule (H₂O, 18 Da) from the carboxylic acid, and the loss of a carboxyl group (COOH, 45 Da). The fragmentation pattern provides corroborating evidence for the proposed structure.

Table 4: Key Mass Spectrometry Fragments for 4-Naphthalen-1-yl-4-oxo-butyric Acid

m/z Proposed Fragment Formula
228Molecular Ion [M]⁺[C₁₄H₁₂O₃]⁺
155Naphthoyl cation[C₁₁H₇O]⁺
127Naphthalene cation[C₁₀H₇]⁺

Source: PubChem. nih.gov

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

While NMR, IR, and MS are the primary tools for structural elucidation, other advanced spectroscopic techniques could provide further detailed information. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the molecular fragments. X-ray crystallography, if a suitable crystal can be obtained, would provide the most definitive three-dimensional structure of the molecule in the solid state.

Analytical Methodologies for Compound Purity and Characterization

Ensuring the purity of a chemical compound is crucial for its reliable use in any application. Several analytical methodologies can be employed for the purity assessment of 4-Naphthalen-1-yl-4-oxo-butyric acid.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an acidified water/acetonitrile (B52724) or water/methanol gradient, would be suitable for determining the purity of this compound. The retention time and peak area would be used for identification and quantification, respectively.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, particularly if the compound is thermally stable or can be derivatized to increase its volatility. The retention time in the GC column and the mass spectrum of the eluting peak provide a high degree of confidence in the identification and purity assessment.

Melting point determination is a simple yet effective method for assessing the purity of a solid compound. A sharp melting point range, for instance, 127-128 °C, is indicative of high purity. exchemistry.com

Chemical Reactivity and Derivatization Studies of 4 Naphthalen 1 Yl 4 Oxo Butyric Acid

Functional Group Transformations

The dual functionality of 4-naphthalen-1-yl-4-oxo-butyric acid permits selective reactions at either the carboxylic acid or the ketone group, leading to a variety of modified structures.

Carboxylic Acid Group Reactivity (e.g., Esterification, Amidation)

The carboxylic acid moiety of 4-naphthalen-1-yl-4-oxo-butyric acid readily undergoes typical acid-catalyzed reactions. For instance, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, yielding the corresponding ester. This transformation is fundamental in modifying the polarity and solubility of the parent compound.

Amidation, the reaction of the carboxylic acid with an amine to form an amide, is another key transformation. This reaction is often facilitated by coupling agents or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride. The resulting amides are important intermediates in the synthesis of more complex molecules.

Table 1: Examples of Carboxylic Acid Group Transformations

ReactantReagentProductReaction Type
4-Naphthalen-1-yl-4-oxo-butyric acidEthanol, H₂SO₄Ethyl 4-naphthalen-1-yl-4-oxobutanoateEsterification
4-Naphthalen-1-yl-4-oxo-butyric acidThionyl chloride, then Ammonia4-Naphthalen-1-yl-4-oxo-butyramideAmidation

Ketone Group Reactivity (e.g., Reduction, Oxime Formation)

The ketone group in 4-naphthalen-1-yl-4-oxo-butyric acid is susceptible to nucleophilic attack and reduction.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The choice of reagent can be critical, as LiAlH₄ is a more powerful reducing agent and can also reduce the carboxylic acid group if not used under controlled conditions. youtube.com

Oxime Formation: The ketone functionality can react with hydroxylamine (B1172632) (NH₂OH) to form an oxime. wikipedia.org This reaction involves the nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the C=N-OH group of the oxime. wikipedia.org Oximes are crystalline solids and can be useful for the characterization and purification of ketones. wikipedia.org

Table 2: Examples of Ketone Group Transformations

ReactantReagentProductReaction Type
4-Naphthalen-1-yl-4-oxo-butyric acidSodium borohydride (NaBH₄)4-Hydroxy-4-(naphthalen-1-yl)butanoic acidReduction
4-Naphthalen-1-yl-4-oxo-butyric acidHydroxylamine (NH₂OH)4-(1-(Hydroxyimino)naphthalen-1-yl)butanoic acidOxime Formation

Cyclization Reactions and Heterocyclic Ring Formation

The bifunctional nature of 4-naphthalen-1-yl-4-oxo-butyric acid makes it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

Synthesis of Pyridazinone Derivatives

Pyridazinone derivatives can be synthesized from γ-keto acids like 4-naphthalen-1-yl-4-oxo-butyric acid. The reaction typically involves condensation with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.net The initial step is the formation of a hydrazone at the ketone position, followed by an intramolecular cyclization and dehydration to yield the dihydropyridazinone ring. These compounds are of interest due to their diverse biological activities. researchgate.netmersin.edu.tr

Synthesis of Quinazolinone Derivatives

While direct synthesis of quinazolinone derivatives from 4-naphthalen-1-yl-4-oxo-butyric acid is less common, this starting material can be chemically modified to create intermediates suitable for quinazolinone synthesis. For instance, the carboxylic acid can be converted to an amide, and further reactions can lead to the formation of the quinazolinone ring system, a scaffold present in many biologically active compounds. ptfarm.plnih.govorganic-chemistry.org

Pathways to Pyrroles and Related Aromatic Systems

The dicarbonyl nature of 4-naphthalen-1-yl-4-oxo-butyric acid (or its derivatives) allows for its use in the synthesis of pyrrole (B145914) rings, a core structure in many natural products and pharmaceuticals. The Paal-Knorr pyrrole synthesis is a classic method that involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org By first converting the carboxylic acid of 4-naphthalen-1-yl-4-oxo-butyric acid to a ketone or another suitable functional group, a 1,4-dicarbonyl precursor can be generated, which can then be cyclized to form a substituted pyrrole.

Electrophilic and Nucleophilic Substitution on the Naphthalene (B1677914) Moiety

No published research was found that specifically investigates the electrophilic or nucleophilic substitution reactions on the naphthalene ring of 4-naphthalen-1-yl-4-oxo-butyric acid. General knowledge suggests that the acyl group is deactivating and would direct electrophilic attack to the 5- and 8-positions of the naphthalene ring. However, without experimental data, this remains a theoretical prediction. Similarly, conditions under which nucleophilic substitution might occur on the naphthalene ring, which typically requires strong activation and a good leaving group, are not documented for this compound.

Regioselectivity and Stereoselectivity in Derivatization Processes

There is no available information regarding the regioselectivity or stereoselectivity of derivatization processes involving the naphthalene moiety of 4-naphthalen-1-yl-4-oxo-butyric acid. Such studies are crucial for understanding the positional outcomes of substitution reactions and for the synthesis of specific isomers. The absence of this data precludes any detailed discussion on these topics.

Due to the lack of specific research, no data tables or detailed research findings can be presented.

Computational Chemistry and Theoretical Investigations of 4 Naphthalen 1 Yl 4 Oxo Butyric Acid

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking simulations are instrumental in predicting the preferred binding orientation of a ligand to a protein and estimating the strength of their interaction. These simulations have been successfully applied to understand how 4-Naphthalen-1-yl-4-oxo-butyric acid interacts with its protein targets.

The binding of 4-Naphthalen-1-yl-4-oxo-butyric acid to UDP-N-acetylglucosamine acyltransferase (LpxA) from Pseudomonas aeruginosa has been structurally characterized, with the complex deposited in the Protein Data Bank under the accession code 6UEE. rcsb.org This experimental structure provides a solid foundation for computational analysis.

While the primary report focuses on experimental validation through X-ray crystallography and Surface Plasmon Resonance (SPR), the structural data allows for a detailed analysis of the interactions that contribute to the binding affinity. A study investigating small molecule inhibitors of LpxA from P. aeruginosa identified 4-(naphthalen-1-yl)-4-oxobutanoic acid as a direct inhibitor of the protein. nih.gov The binding pose reveals key non-covalent interactions, including hydrophobic and potential hydrogen bonding, that stabilize the ligand in the active site.

Table 1: Key Interacting Residues of P. aeruginosa LpxA with 4-Naphthalen-1-yl-4-oxo-butyric Acid (PDB: 6UEE)

Interaction TypeAmino Acid Residues Involved
HydrophobicVal147, Leu194, Phe195
Hydrogen Bonding (putative)Gln72, His121
Pi-stacking (putative)Phe195

The crystal structure of the LpxA-ligand complex (PDB: 6UEE) shows that 4-Naphthalen-1-yl-4-oxo-butyric acid binds in a pocket that is also occupied by the acyl chain of the natural substrate. rcsb.org The naphthalene (B1677914) ring of the ligand is nestled in a hydrophobic region of the active site, while the butyric acid moiety extends towards the solvent-exposed surface.

The active site of LpxA is a trimeric protein, with the binding site for 4-Naphthalen-1-yl-4-oxo-butyric acid located at the interface between two monomers. nih.gov The conformation of the bound ligand is relatively planar, with the naphthalene ring and the oxo group in close proximity. This conformation allows for optimal interactions with the surrounding amino acid residues, contributing to its inhibitory activity.

Molecular Dynamics (MD) Simulations for Conformational Space and Stability

While detailed molecular dynamics (MD) simulation studies specifically focused on the 4-Naphthalen-1-yl-4-oxo-butyric acid-LpxA complex are not extensively documented in the primary literature, the principles of MD can provide significant insights into the behavior of this system.

MD simulations could be employed to investigate the dynamic stability of the crystallographically determined binding pose of 4-Naphthalen-1-yl-4-oxo-butyric acid within the LpxA active site. Such simulations would track the atomic movements over time, providing information on the flexibility of the ligand and the surrounding protein residues. Key metrics from these simulations, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, would quantify the stability of the complex. Furthermore, analysis of the interaction energies throughout the simulation would highlight the most persistent and crucial contacts for binding.

The role of water molecules in mediating protein-ligand interactions is a critical aspect that can be explored through MD simulations. For the 4-Naphthalen-1-yl-4-oxo-butyric acid-LpxA complex, simulations in an explicit solvent environment would reveal the extent to which water molecules stabilize or destabilize the bound conformation. The butyric acid portion of the ligand, being more polar, is likely to have significant interactions with the surrounding solvent, and MD simulations could elucidate the dynamics of this solvent network.

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic properties and reactivity of a molecule. While specific DFT studies on 4-Naphthalen-1-yl-4-oxo-butyric acid in the context of its biological activity are not widely published, the potential applications of this method are significant.

DFT calculations could be used to determine the distribution of electron density within the 4-Naphthalen-1-yl-4-oxo-butyric acid molecule. This would allow for the calculation of properties such as the electrostatic potential surface, which can predict regions of the molecule that are likely to engage in electrostatic interactions with the protein. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) could be calculated to assess the molecule's chemical reactivity and its propensity to participate in charge-transfer interactions.

Frontier Molecular Orbital Analysis (HOMO, LUMO)

Frontier Molecular Orbital Theory is a fundamental concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. ucsb.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. samipubco.com

For aromatic systems like naphthalene, the frontier orbitals are key to understanding reactivity patterns. ucsb.edu In the parent naphthalene molecule, computational studies have shown that the frontier electron density of the HOMO is highest at the C1 (or α) position. ucsb.edu This indicates that this position is the most nucleophilic and susceptible to attack by electrophiles. ucsb.edu

The introduction of a 4-oxo-butyric acid substituent at the C1 position of the naphthalene ring significantly modulates the electronic properties. The electron-withdrawing nature of the ketone and carboxylic acid functionalities is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted naphthalene. This modification directly influences the molecule's reactivity, stability, and spectral properties. A recent study using Density Functional Theory (DFT) with the aug-cc-pVQZ basis set calculated the HOMO-LUMO gap for the parent compound, naphthalene, providing a baseline for understanding its derivatives. samipubco.com

Table 1: Calculated Frontier Orbital Energies for Naphthalene

Property Energy (eV) Reference
HOMO -6.13 samipubco.com
LUMO -1.38 samipubco.com
HOMO-LUMO Gap 4.75 samipubco.com

Note: Data is for the parent naphthalene molecule, calculated using the DFT/aug-cc-pVQZ method.

Electrostatic Potential Surface and Charge Distribution Analysis

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The ESP map illustrates regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, shown in shades of blue).

For 4-naphthalen-1-yl-4-oxo-butyric acid, the ESP surface would highlight several key features. The naphthalene ring itself would be characterized by a region of π-electron density, making it generally nucleophilic. However, the most prominent features would be dictated by the oxo-butyric acid side chain. The oxygen atoms of both the ketone and the carboxylic acid groups are highly electronegative, creating regions of intense negative electrostatic potential. These sites are prime targets for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would be depicted as a site of high positive electrostatic potential, marking it as the primary acidic proton and a hydrogen bond donor site. This charge polarization is fundamental to the molecule's intermolecular interactions and its potential binding modes within a biological receptor.

Reactivity Indices and Thermochemical Properties

From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. samipubco.com These indices, derived from Density Functional Theory (DFT), provide a quantitative measure of a molecule's stability and reactivity.

Key reactivity indices include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A large HOMO-LUMO gap corresponds to a harder molecule.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a change in its electron configuration.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

The electron-withdrawing substituent on 4-naphthalen-1-yl-4-oxo-butyric acid would be expected to increase its electronegativity and electrophilicity index compared to unsubstituted naphthalene, while also increasing its chemical hardness.

Table 2: Calculated Global Reactivity Indices for Naphthalene

Reactivity Index Formula Calculated Value (eV)
Electronegativity (χ) -(EHOMO + ELUMO)/2 3.755
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.375
Chemical Softness (S) 1 / η 0.421
Electrophilicity Index (ω) χ² / (2η) 2.977

Note: Values are calculated for the parent naphthalene molecule using the HOMO/LUMO energies from Table 1.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. civilica.com These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

Development of Computational Descriptors and Their Correlation with Biological Responses

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, including its physicochemical, topological, and electronic properties. For a molecule like 4-naphthalen-1-yl-4-oxo-butyric acid, a wide range of descriptors would be calculated to build a robust model.

QSAR studies on naphthalene derivatives targeting various biological endpoints, such as the inhibition of aldosterone (B195564) synthase for cardiovascular diseases, have identified several classes of descriptors as being particularly important. civilica.com These include descriptors related to atomic properties, molecular geometry, and connectivity indices. civilica.com

Table 3: Common Molecular Descriptor Classes for QSAR Studies

Descriptor Class Examples Information Encoded
Constitutional Molecular Weight, Atom Count Basic composition and size of the molecule.
Topological Balaban-type indices, Connectivity indices Atom connectivity and molecular branching.
Geometrical van der Waals Volume, Surface Area 3D shape and size of the molecule.
Electrostatic Dipole Moment, Partial Charges Charge distribution and polarity.
Quantum-Chemical HOMO/LUMO Energies, Electronegativity Electronic structure and reactivity.

| Hydrophobicity | LogP | Lipophilicity and membrane permeability. |

In a typical QSAR study, these descriptors for a series of related compounds would be correlated with their measured biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression (MLR) to generate a predictive equation. civilica.com

Ligand-Based Pharmacophore Identification for Inhibitor Design

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model serves as a 3D query to screen large chemical databases for novel compounds with the potential for the same activity. nih.gov

Based on the structure of 4-naphthalen-1-yl-4-oxo-butyric acid, a hypothetical pharmacophore can be proposed. The key features arise directly from its functional groups. The planar naphthalene system provides a significant hydrophobic region and potential for π-π stacking interactions. The ketone and carboxylic acid groups introduce hydrogen bonding capabilities. In studies of other naphthalene-based inhibitors, features such as aromatic rings and hydrogen bond acceptors/donors have been shown to be critical for binding to target enzymes. nih.gov

Table 4: Potential Pharmacophoric Features of 4-Naphthalen-1-yl-4-oxo-butyric Acid

Feature Type Potential Origin in Molecule
Aromatic Ring (AR) Naphthalene ring system
Hydrophobic (HY) Naphthalene ring system
Hydrogen Bond Acceptor (HBA) Ketone oxygen, Carboxyl oxygen
Hydrogen Bond Donor (HBD) Carboxylic acid hydroxyl group

The development of a formal pharmacophore model would involve aligning a set of active compounds and abstracting their common features, leading to a hypothesis that can guide the design of new, potent inhibitors. nih.gov

Mechanistic Biological Investigations and Structure Activity Relationships of 4 Naphthalen 1 Yl 4 Oxo Butyric Acid Derivatives

Enzyme Inhibition Mechanism Studies (In Vitro Focus)

Inhibition of Kinases (e.g., AKT1, MKK7)

The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its over-activation is a hallmark of many cancers. science.gov Consequently, the inhibition of key kinases within this pathway, such as AKT1, is a significant area of research. science.gov While direct evidence for 4-Naphthalen-1-yl-4-oxo-butyric acid is not available, studies on other naphthalene-containing compounds have explored their potential as kinase inhibitors. For instance, certain quinazolinone derivatives incorporating a naphthalene (B1677914) moiety have been investigated for their inhibitory action against AKT1. mdpi.com

Similarly, Mitogen-activated protein kinase kinase 7 (MKK7) is another enzyme implicated in cellular signaling pathways related to cancer. nih.gov Research into 1,4-naphthoquinone (B94277) derivatives has demonstrated inhibitory activity against MKK7. nih.govlookchem.com These studies suggest that the naphthalene framework can serve as a scaffold for the design of kinase inhibitors.

Inhibition of Phosphatases (e.g., Cdc25)

Cell division cycle 25 (Cdc25) phosphatases are crucial regulators of the cell cycle, and their overexpression is observed in various human cancers, making them attractive therapeutic targets. nih.govescholarship.org Notably, studies on 1,4-naphthoquinone derivatives have revealed their capacity to inhibit Cdc25A and Cdc25B. nih.govlookchem.com The mechanism of inhibition is thought to involve the electrophilic nature of the 1,4-naphthoquinone ring system, which can react with the nucleophilic cysteine residue in the active site of Cdc25 phosphatases. lookchem.com

Inhibition of Hydrolases (e.g., NAAA, KYN 3-OHase)

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a hydrolase involved in the degradation of bioactive lipids. escholarship.org While specific studies on 4-Naphthalen-1-yl-4-oxo-butyric acid are absent, research into other chemical scaffolds has identified inhibitors of this enzyme. escholarship.org Similarly, Kynurenine 3-monooxygenase (KYN 3-OHase) is another hydrolase of interest, but its inhibition by naphthalene-based compounds remains an area for future investigation.

Modulation of Other Enzyme Systems (e.g., 5α-reductase, Xanthine (B1682287) Oxidase)

5α-reductase is a key enzyme in androgen metabolism, and its inhibitors are used in the management of conditions like benign prostatic hyperplasia. researchgate.net Various natural and synthetic compounds, including some with steroidal and non-steroidal structures, have been identified as 5α-reductase inhibitors. researchgate.netresearchgate.net The potential for 4-Naphthalen-1-yl-4-oxo-butyric acid derivatives to interact with this enzyme has not been extensively explored.

Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Its inhibition is a key strategy in the treatment of gout. science.govresearchgate.net A wide array of heterocyclic compounds have been investigated as xanthine oxidase inhibitors. science.govresearchgate.net Although direct evidence is lacking for the compound , the broad structural diversity of known inhibitors suggests that novel scaffolds could exhibit activity.

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive, Non-competitive, Uncompetitive, Irreversible)

Understanding the kinetic mechanism of enzyme inhibition is crucial for drug development. nih.govresearchgate.net Different modes of inhibition, such as competitive, non-competitive, uncompetitive, and irreversible, provide insights into how a compound interacts with an enzyme. nih.govresearchgate.net For the related 1,4-naphthoquinone inhibitors of Cdc25, evidence suggests a time-dependent, irreversible inhibition, consistent with the formation of a covalent bond with the enzyme's catalytic cysteine. dtic.mil Kinetic analyses for 4-Naphthalen-1-yl-4-oxo-butyric acid derivatives against the aforementioned enzymes would be necessary to determine their specific modes of action.

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the potency and selectivity of lead compounds. For the class of 1,4-naphthoquinone derivatives that inhibit MKK7 and Cdc25, certain SAR trends have been identified. For example, the electronic properties of the substituents on the naphthoquinone ring have been shown to be important for inhibitory activity against Cdc25. nih.govlookchem.com Specifically, properties related to the ability to accept electrons are correlated with higher inhibitory potential. nih.govlookchem.com

Further SAR studies would be required to delineate the key structural features of 4-Naphthalen-1-yl-4-oxo-butyric acid derivatives that govern their interactions with specific enzyme targets. This would involve the systematic modification of the naphthalene ring, the oxo-butyric acid side chain, and the exploration of various substituents to build a comprehensive understanding of their biological activity.

Influence of Naphthalene Ring Substitutions on Mechanistic Activity

The naphthalene ring is a key pharmacophore, and substitutions on this ring system can significantly modulate the biological activity of the parent compound. The position, number, and nature of these substituents influence physicochemical properties like lipophilicity, electronic effects, and steric hindrance, which in turn affect how the molecule interacts with its biological target. mdpi.comnih.gov

For instance, in a series of ring-substituted naphthalene-1-carboxanilides, the type and position of the substituent on the aniline (B41778) ring, which can be considered a modification of the core naphthalene structure, had a pronounced effect on their antimycobacterial activity. mdpi.com It was observed that derivatives with methoxy (B1213986) and methyl groups at specific positions exhibited higher activity than some standard drugs. mdpi.com This highlights the importance of the electronic and steric properties of the substituents in determining biological response. mdpi.com

The following table summarizes the influence of various substituents on the lipophilicity of naphthalene derivatives. mdpi.com

Table 1: Influence of Substituents on Lipophilicity (log k) of Naphthalene Derivatives

Substituent Position Lipophilicity Trend
CH₃ ortho < para < meta Increases
Halogens ortho < para < meta Increases
OCH₃ para < meta < ortho Varies

Data based on studies of ring-substituted naphthalene-1-carboxanilides. mdpi.com

Role of the Butyric Acid Chain Modifications in Biological Response

The butyric acid chain is not merely a linker but plays a vital role in the biological activity of these compounds. Modifications to this chain can impact the molecule's flexibility, polarity, and ability to form specific interactions with target proteins.

Butyric acid and its derivatives are known to have a range of biological effects, including anti-inflammatory and anticancer properties. nih.gov These effects are often attributed to their ability to inhibit histone deacetylase (HDAC), an enzyme involved in gene regulation. nih.govnih.gov The length and composition of the acyl chain are critical for HDAC inhibition.

Alterations to the butyric acid chain, such as the introduction of unsaturation or branching, can affect the compound's binding affinity and selectivity for different HDAC isoforms. Furthermore, converting the carboxylic acid to an ester or amide can influence the molecule's pharmacokinetic properties, such as its ability to cross cell membranes.

For example, studies on other 4-oxo-butyric acid derivatives have shown that modifications to this chain are crucial for their activity as agonists for the S1P₁ receptor, which is involved in autoimmune diseases. nih.gov

Importance of the Oxo Group in Molecular Recognition

The oxo (keto) group at the 4-position of the butyric acid chain is a key feature for molecular recognition by biological targets. This polar group can participate in hydrogen bonding and dipole-dipole interactions, which are essential for anchoring the ligand within the binding pocket of a protein.

The presence of an oxo group can significantly influence the electronic properties and conformation of the entire molecule. nih.gov In the context of nucleobases, the position of an oxo group can affect their photostability and photochemical properties. nih.gov While not directly analogous, this highlights the general importance of oxo groups in the interaction of small molecules with their environment.

In many enzyme-catalyzed reactions, the carbonyl group of a substrate is a key site of interaction. Similarly, for 4-naphthalen-1-yl-4-oxo-butyric acid derivatives, the oxo group is likely a primary point of contact with its biological target. Its removal or modification would be expected to have a profound impact on biological activity.

Stereochemical Implications for Mechanistic Activity

If a chiral center is introduced into the 4-naphthalen-1-yl-4-oxo-butyric acid scaffold, the stereochemistry can have significant implications for its biological activity. Enantiomers, which are non-superimposable mirror images, can exhibit different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between enantiomers.

For instance, in a study of lactate (B86563) dehydrogenase A, quantum mechanical calculations were used to predict stereoselectivity, highlighting the importance of stereochemistry in protein-ligand interactions. rsc.org The differential binding of enantiomers can lead to one being active while the other is inactive or even has an opposing effect. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral derivatives of 4-naphthalen-1-yl-4-oxo-butyric acid would be crucial for a complete understanding of their mechanism of action.

Molecular Interactions with Biomacromolecules and Target Identification (In Vitro Studies)

Identifying the specific biomacromolecules that interact with 4-naphthalen-1-yl-4-oxo-butyric acid and its derivatives is key to understanding their mechanism of action at a molecular level. In vitro studies are instrumental in this process.

Protein-Ligand Binding Affinity Beyond Docking Simulations

While computational docking simulations provide valuable initial insights into potential protein-ligand interactions, experimental validation is crucial for confirming binding affinity. nih.govnih.gov Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can provide quantitative data on the binding affinity (e.g., dissociation constant, Kd) between a compound and its target protein. plos.orgnih.gov

These experimental methods can reveal the stoichiometry of binding, the thermodynamic parameters (enthalpy and entropy changes), and the kinetics of the interaction. nih.gov For example, fluorescence quenching experiments can indicate whether a compound binds to a protein and can provide an estimate of the binding constant. nih.gov Synchronous fluorescence spectroscopy can further probe changes in the microenvironment around specific amino acid residues (like tryptophan and tyrosine) upon ligand binding. nih.gov

A study on a 1,4-naphthoquinone derivative and human serum albumin (HSA) utilized various spectroscopic techniques to investigate their binding interaction, demonstrating the power of these methods in characterizing protein-ligand complexes. nih.gov

Mechanistic Insights into Cellular Pathway Modulation (e.g., Anti-Inflammatory, Anticancer Pathways through Molecular Targets)

Derivatives of 4-naphthalen-1-yl-4-oxo-butyric acid have the potential to modulate various cellular signaling pathways implicated in diseases like cancer and inflammation.

Anti-inflammatory Pathways: Butyric acid and its derivatives are known to exert anti-inflammatory effects, partly through the inhibition of histone deacetylases (HDACs) and the suppression of pro-inflammatory cytokines. nih.govnih.gov The naphthalene moiety could enhance these effects or introduce new mechanisms of action. For instance, some compounds can suppress the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. mdpi.com

Anticancer Pathways: Many anticancer agents work by inducing apoptosis (programmed cell death), causing cell cycle arrest, or inhibiting metastasis. mdpi.comnih.gov Derivatives of 1,4-naphthoquinone, a related structural motif, have been shown to exert anticancer effects through various mechanisms, including the induction of ferroptosis and the inhibition of signaling pathways like Wnt and PAK1. researchgate.net

Studies on other complex molecules have shown that they can modulate key signaling pathways such as the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer. mdpi.commdpi.com For example, some compounds can downregulate the expression of proteins involved in cell proliferation and survival, such as c-myc and cyclins. mdpi.com Furthermore, targeting enzymes involved in cancer cell metabolism, such as fatty acid synthase (FASN), is an emerging anticancer strategy. researchgate.netnih.gov

The following table provides examples of molecular targets and pathways that could be modulated by derivatives of 4-naphthalen-1-yl-4-oxo-butyric acid, based on the activities of related compounds.

Table 2: Potential Molecular Targets and Pathways

Pathway Potential Molecular Targets Potential Biological Effect
Inflammation HDAC, NF-κB, COX-2 Anti-inflammatory
Cancer Caspases, Bcl-2 family proteins, Cyclins, CDKs, MAPK, PI3K/Akt, FASN Apoptosis, Cell Cycle Arrest, Anti-proliferative

This table is illustrative and based on the known activities of structurally related compounds. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov

Antimicrobial Activity Studies (Mechanistic Focus)

The antimicrobial properties of 4-naphthalen-1-yl-4-oxo-butyric acid and its analogs are a subject of ongoing research. While specific studies on this exact compound are limited, the analysis of structurally related molecules, such as various naphthalene and 4-aryl-4-oxobutanoic acid derivatives, provides a foundational understanding of their potential mechanisms of action.

Investigation of Antibacterial Mechanisms of Action

The antibacterial effects of compounds related to 4-naphthalen-1-yl-4-oxo-butyric acid are believed to be multifaceted, primarily revolving around the disruption of cellular integrity and vital enzymatic processes. The lipophilic nature of the naphthalene moiety is a key contributor to its biological activity, facilitating the penetration of bacterial cell membranes. ijpsjournal.com

One of the proposed mechanisms involves the generation of reactive oxygen species (ROS). The oxo-keto functionality in the butyric acid chain can participate in redox cycling, leading to the production of superoxide (B77818) anions and hydrogen peroxide. This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to bacterial cell death.

Furthermore, derivatives of the related 1,4-naphthoquinones have been shown to interfere with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. While not a direct analogue, the aromatic and ketonic structure of 4-naphthalen-1-yl-4-oxo-butyric acid suggests a potential for similar interactions. The integrity of the carboxylic acid group has also been noted as being important for the antibacterial activity in some structurally related compounds. frontiersin.org

Structure-activity relationship (SAR) studies on analogous compounds indicate that substitutions on the aromatic ring can significantly influence antibacterial potency. For instance, the position and nature of substituents on the aryl group of similar oxazolidinone antibacterials have been shown to dramatically alter their activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Postulated Antibacterial Mechanisms of Action for Structurally Related Compounds

Mechanism Description Key Structural Feature
Membrane Disruption The lipophilic naphthalene ring enhances penetration of the bacterial cell membrane, leading to a loss of integrity. ijpsjournal.comNaphthalene Moiety
Oxidative Stress Generation of reactive oxygen species (ROS) through redox cycling of the keto group, causing cellular damage.4-oxo-butyric acid chain
Enzyme Inhibition Potential inhibition of essential enzymes such as DNA gyrase and topoisomerase, disrupting DNA replication.Aromatic and oxo-keto structure

Exploration of Antifungal Mechanisms of Action

The antifungal activity of compounds structurally similar to 4-naphthalen-1-yl-4-oxo-butyric acid is also an area of active investigation. The mechanisms appear to be distinct in some respects from their antibacterial actions, though some overlap exists.

A primary proposed mechanism is the disruption of the fungal cell membrane's permeability. This can lead to the leakage of essential intracellular components and disrupt the electrochemical gradients necessary for cellular function. The naphthalene moiety's lipophilicity likely plays a significant role in its ability to intercalate into and destabilize the fungal membrane. ijpsjournal.com

Additionally, some antifungal agents with similar core structures, such as certain 1,4-benzoquinone (B44022) derivatives, are believed to act as Michael acceptors. nih.gov This reactivity allows them to form covalent bonds with nucleophilic residues in key fungal enzymes, leading to their inactivation. The enone system within the 4-oxo-butyric acid chain could potentially exhibit similar reactivity, contributing to its antifungal effects.

Table 2: Postulated Antifungal Mechanisms of Action for Structurally Related Compounds

Mechanism Description Key Structural Feature
Membrane Permeability Disruption Alteration of the fungal cell membrane leading to leakage of cytoplasmic contents.Naphthalene Moiety
Enzyme Inactivation (Michael Addition) Covalent modification and inactivation of essential fungal enzymes through Michael-type addition reactions. nih.gov4-oxo-butyric acid (enone system)
Inhibition of Fungal-Specific Processes Potential interference with pathways unique to fungi, such as cell wall synthesis or ergosterol (B1671047) biosynthesis.Overall molecular scaffold

Environmental Fate and Degradation Studies of Naphthalene Based Butyric Acid Derivatives

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes such as photodegradation, hydrolysis, and oxidation.

Photodegradation, the breakdown of compounds by light, is a primary abiotic degradation route for many aromatic compounds. The naphthalene (B1677914) moiety in 4-naphthalen-1-yl-4-oxo-butyric acid is susceptible to photodegradation. Upon absorption of ultraviolet (UV) radiation from sunlight, the naphthalene ring can be excited to a higher energy state, leading to a series of reactions.

The primary mechanism of naphthalene photodegradation often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then attack the aromatic ring. idk.org.rs Direct photolysis, where the molecule itself absorbs light and undergoes transformation, is also possible for naphthalene and its derivatives. researchgate.net

Potential photodegradation of 4-naphthalen-1-yl-4-oxo-butyric acid could proceed through several pathways:

Hydroxylation of the Naphthalene Ring: The attack by hydroxyl radicals can lead to the formation of hydroxylated derivatives, such as various isomers of hydroxynaphthalen-1-yl-4-oxo-butyric acid. For naphthalene itself, 1-naphthol (B170400) is a common photodegradation product. idk.org.rsresearchgate.net

Oxidation of the Naphthalene Ring: Further oxidation can lead to the formation of naphthoquinones. For instance, 1,4-naphthoquinone (B94277) is a known photooxidation product of naphthalene. idk.org.rstandfonline.com This could lead to the formation of quinone derivatives of the parent compound.

Ring Cleavage: Prolonged exposure to light and reactive species can result in the cleavage of the aromatic rings, breaking them down into smaller, aliphatic molecules. idk.org.rs For naphthalene, this can eventually lead to the formation of phthalic anhydride (B1165640) and subsequently to carbon dioxide and water. wikipedia.orglookchem.com

Side-Chain Reactions: While the naphthalene ring is the primary site for photodegradation, the butyric acid side chain could also undergo reactions, although this is generally less favored than reactions on the aromatic system.

The specific transformation products of 4-naphthalen-1-yl-4-oxo-butyric acid have not been empirically identified. However, based on the degradation of naphthalene, a plausible, yet hypothetical, pathway is presented in the table below.

Table 1: Hypothetical Photodegradation Products of 4-Naphthalen-1-yl-4-oxo-butyric acid

Product NameChemical StructureFormation Pathway
Hydroxynaphthalen-1-yl-4-oxo-butyric acidC₁₄H₁₂O₄Hydroxylation of the naphthalene ring
Naphthoquinone derivativeC₁₄H₁₀O₅Oxidation of the naphthalene ring
Phthalic acid derivativeC₁₂H₁₀O₆Cleavage of one aromatic ring
Aliphatic acidsVariousFurther degradation of the ring structures

This table is illustrative and based on inferred pathways from related compounds.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The chemical structure of 4-naphthalen-1-yl-4-oxo-butyric acid contains an ether linkage, an aromatic ketone, and a carboxylic acid functional group. Generally, aromatic ketones are resistant to hydrolysis under typical environmental pH conditions. quora.com The carbon-carbon bonds of the naphthalene ring and the butyric acid chain are also stable to hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound under normal environmental conditions.

Oxidation: In the absence of light, chemical oxidation in the environment can occur, often mediated by naturally present oxidizing agents. The naphthalene ring is susceptible to oxidation. wikipedia.org In aqueous environments, strong oxidants could potentially oxidize the naphthalene moiety, leading to hydroxylated products and eventual ring cleavage, similar to photodegradation but at a much slower rate. The oxidation of naphthalene in the presence of catalysts like vanadium pentoxide is a known industrial process to produce phthalic anhydride. wikipedia.orglookchem.com While these specific conditions are not present in the environment, they demonstrate the susceptibility of the naphthalene ring to oxidation.

Biodegradation Pathways

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental fate of many organic pollutants. nih.gov The biodegradability of 4-naphthalen-1-yl-4-oxo-butyric acid would depend on the ability of microorganisms to recognize and metabolize either the naphthalene ring system or the butyric acid side chain.

The biodegradation of naphthalene is well-studied and is known to be carried out by a wide variety of bacteria and some fungi. ijisrt.comnih.gov Common naphthalene-degrading bacteria include species from the genera Pseudomonas, Rhodococcus, Mycobacterium, and Sphingomonas. ijisrt.commagtech.com.cnresearchgate.net These microorganisms typically initiate the degradation of naphthalene by using a multi-component enzyme system called naphthalene dioxygenase. nih.govnih.gov

This enzyme incorporates both atoms of a molecular oxygen molecule into the naphthalene ring to form cis-1,2-dihydroxy-1,2-dihydronaphthalene. nih.gov This is a key step that destabilizes the aromatic system and facilitates further degradation.

For 4-naphthalen-1-yl-4-oxo-butyric acid, two primary biodegradation initiation points are conceivable:

Degradation of the Naphthalene Ring: Microorganisms could utilize the naphthalene dioxygenase pathway to attack the unsubstituted ring of the naphthalene moiety. This would lead to a series of reactions cleaving the ring system.

Degradation of the Butyric Acid Side Chain: Alternatively, some microorganisms might be able to metabolize the butyric acid side chain, potentially through β-oxidation, a common pathway for the breakdown of fatty acids. oup.com

Table 2: Genera of Microorganisms with Potential to Degrade Naphthalene-Based Compounds

GenusTypeKnown Substrates
PseudomonasBacteriaNaphthalene, Phenanthrene, other PAHs nih.govijisrt.comnih.gov
RhodococcusBacteriaNaphthalene, other aromatic compounds magtech.com.cnresearchgate.net
MycobacteriumBacteriaNaphthalene, Pyrene, other PAHs magtech.com.cnresearchgate.net
SphingomonasBacteriaNaphthalene, Phenanthrene, other PAHs nih.govijisrt.com
AspergillusFungiAromatic compounds microbiologyresearch.org
PenicilliumFungiAromatic compounds microbiologyresearch.org

The metabolic intermediates of 4-naphthalen-1-yl-4-oxo-butyric acid degradation have not been experimentally determined. However, by extrapolating from the known naphthalene degradation pathway, a hypothetical sequence of intermediates can be proposed.

Following the initial dioxygenation of the naphthalene ring, the resulting cis-dihydrodiol is converted to 1,2-dihydroxynaphthalene. nih.gov This dihydroxylated intermediate then undergoes ring cleavage by a dioxygenase enzyme. nih.gov Subsequent enzymatic reactions would lead to the formation of compounds like salicylic (B10762653) acid, which are then funneled into central metabolic pathways such as the Krebs cycle. nih.gov

Table 3: Hypothetical Metabolic Intermediates in the Biodegradation of 4-Naphthalen-1-yl-4-oxo-butyric acid

Intermediate NameChemical StructurePrecursor
cis-1,2-Dihydroxy-1,2-dihydronaphthalene-4-yl-4-oxo-butyric acidC₁₄H₁₄O₅4-Naphthalen-1-yl-4-oxo-butyric acid
1,2-Dihydroxynaphthalene-4-yl-4-oxo-butyric acidC₁₄H₁₂O₅cis-1,2-Dihydroxy-1,2-dihydronaphthalene-4-yl-4-oxo-butyric acid
Salicylic acid derivativeC₁₁H₁₀O₆1,2-Dihydroxynaphthalene-4-yl-4-oxo-butyric acid
Catechol derivativeC₁₀H₁₀O₅Salicylic acid derivative

This table presents a simplified, hypothetical pathway and does not include all possible intermediates.

The persistence of 4-naphthalen-1-yl-4-oxo-butyric acid in the environment would be influenced by its bioavailability and the presence of competent microbial populations. The presence of both a complex aromatic structure and an oxidized side chain might affect its rate of degradation compared to unsubstituted naphthalene.

Environmental Factors Influencing Degradation Kinetics and Pathways

The rate and pathway of degradation of 4-naphthalen-1-yl-4-oxo-butyric acid in the environment would be influenced by a variety of factors:

pH: The pH of the soil or water can affect the rate of both abiotic and biotic degradation. For instance, the activity of microbial enzymes is highly pH-dependent. The solubility and speciation of the compound, particularly the carboxylic acid group, will also be affected by pH.

Temperature: Temperature influences the rates of chemical reactions and microbial metabolism. Generally, higher temperatures (within a certain range) increase the rate of degradation.

Oxygen Availability: Aerobic degradation of the naphthalene ring requires molecular oxygen. nih.govmicrobiologyresearch.org In anaerobic (oxygen-deficient) environments, the degradation would be much slower and would proceed through different pathways, if at all.

Presence of Other Organic Matter: The presence of other organic compounds can have a complex effect. Some compounds might be preferentially degraded, slowing the degradation of the target compound. In other cases, the presence of another substrate (cometabolism) might be necessary to induce the enzymes required for degradation. youtube.com

Bioavailability: The extent to which the compound is available to microorganisms will affect its biodegradation rate. Factors such as its solubility in water and its tendency to adsorb to soil particles play a role. nih.gov

Advanced Analytical Methodologies for Environmental Monitoring and Degradation Product Analysis

The detection and quantification of "4-Naphthalen-1-yl-4-oxo-butyric acid" and its degradation products in complex environmental matrices necessitate the use of sophisticated analytical techniques. These methods must offer high sensitivity, selectivity, and robustness to accurately measure trace levels of the parent compound and its metabolites in samples such as water and soil. The primary analytical approaches employed are based on chromatography coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of non-volatile and thermally labile compounds like naphthalene-based butyric acid derivatives. nih.gov This technique offers excellent sensitivity and specificity, allowing for the direct analysis of aqueous samples with minimal preparation. For instance, a method developed for the analysis of a similar compound, 4-oxo-4-(3-pyridyl)butanoic acid, in urine utilized liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS). nih.gov This approach involved solid-phase extraction (SPE) to concentrate the analyte from the sample matrix before instrumental analysis. nih.gov The use of tandem mass spectrometry provides structural information, aiding in the confident identification of the target analyte and its degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for environmental analysis, particularly for volatile and semi-volatile organic compounds. wiley.com For less volatile compounds like carboxylic acids, a derivatization step is often required to increase their volatility and improve their chromatographic behavior. mdpi.comnih.gov This typically involves converting the carboxylic acid group into a more volatile ester or other derivative. For example, in the analysis of other carboxylic acids, derivatization with reagents like diazomethane (B1218177) or through esterification with alcohols under acidic conditions has been employed. nih.gov Following derivatization, the sample is introduced into the GC-MS system, where the compounds are separated based on their boiling points and then detected by the mass spectrometer. Selected Ion Monitoring (SIM) mode in GC-MS can be used to enhance sensitivity and selectivity for the target analytes. wiley.com

The choice between HPLC-MS/MS and GC-MS often depends on the specific properties of the analytes and the nature of the environmental sample. HPLC-MS/MS is generally preferred for its ability to analyze a wider range of compounds without derivatization, while GC-MS can offer higher resolution for certain volatile compounds.

To illustrate the application of these techniques, the following tables outline typical parameters for the analysis of naphthalene-based carboxylic acids and their degradation products, based on established methods for similar compounds.

Table 1: Illustrative HPLC-MS/MS Parameters for the Analysis of 4-Naphthalen-1-yl-4-oxo-butyric acid and its Degradation Products

ParameterSetting
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid)
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 10 - 20 µL
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Scan Mode Multiple Reaction Monitoring (MRM) for quantification

Table 2: Illustrative GC-MS Parameters for the Analysis of 4-Naphthalen-1-yl-4-oxo-butyric acid Degradation Products (after derivatization)

ParameterSetting
Chromatography System Gas Chromatography (GC)
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or medium-polarity stationary phase
Carrier Gas Helium or Hydrogen
Injection Mode Splitless or Pulsed Splitless
Temperature Program Ramped temperature program (e.g., initial temp 60°C, ramp to 300°C)
Detector Mass Spectrometer (MS)
Ionization Source Electron Ionization (EI)
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

The degradation of "4-Naphthalen-1-yl-4-oxo-butyric acid" in the environment can lead to the formation of various byproducts. While specific degradation pathways for this exact compound are not extensively documented in public literature, inferences can be drawn from the metabolism of naphthalene and related structures. nih.govethz.chresearchgate.netresearchgate.net Microbial degradation of naphthalene often proceeds through hydroxylation to form naphthols, followed by ring cleavage. nih.gov Therefore, potential degradation products of "4-Naphthalen-1-yl-4-oxo-butyric acid" could include hydroxylated derivatives and compounds resulting from the cleavage of the naphthalene ring system or the butyric acid side chain. The analytical methods described above are crucial for separating, identifying, and quantifying these potential degradation products, providing a comprehensive picture of the environmental fate of the parent compound.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Advanced 4-Naphthalen-1-yl-4-oxo-butyric Acid Analogues

The rational design of advanced analogues of 4-Naphthalen-1-yl-4-oxo-butyric acid is a key area for future research, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. This approach moves beyond traditional trial-and-error synthesis, employing a deep understanding of structure-activity relationships (SAR) to guide molecular modifications.

Quantitative Structure-Activity Relationship (QSAR) Studies: A foundational aspect of rational design involves the development of robust QSAR models. For naphthalene (B1677914) derivatives, QSAR studies have proven effective in correlating specific structural features with biological activity. researchgate.netnih.govcivilica.com By systematically modifying the naphthalene ring, the oxo-butyric acid side chain, and introducing various functional groups, researchers can generate a library of analogues. The biological activities of these analogues can then be determined and used to construct predictive QSAR models. These models can elucidate the impact of electronic, steric, and hydrophobic properties on the compound's function, thereby guiding the design of more potent molecules. nih.gov

Synthesis of Functionalized Analogues: The synthesis of novel analogues will involve a range of modern organic chemistry techniques. Functionalization of the naphthalene core can be achieved through various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. biointerfaceresearch.comresearchgate.net The butyric acid chain also presents opportunities for modification, such as the introduction of chiral centers, conformational constraints, or bioisosteric replacements for the carboxylic acid group. The goal is to create a diverse set of molecules for biological screening, with each modification designed to probe specific interactions with biological targets.

Interactive Table: Potential Modifications for Analogue Synthesis

Molecular RegionPotential ModificationRationale for Modification
Naphthalene RingIntroduction of electron-donating or -withdrawing groupsModulate electronic properties and binding interactions
HalogenationEnhance binding affinity and metabolic stability
Butyric Acid ChainIntroduction of alkyl or aryl groupsAlter lipophilicity and steric profile
Cyclization of the chainIntroduce conformational rigidity
Carboxylic AcidEsterification or amidationImprove cell permeability and prodrug potential
Replacement with bioisosteres (e.g., tetrazole)Enhance metabolic stability and binding

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds, including analogues of 4-Naphthalen-1-yl-4-oxo-butyric acid. These computational tools can analyze vast datasets to identify promising candidates and predict their properties with increasing accuracy.

Generative Models for De Novo Design: A particularly exciting application of AI is the use of generative models for the de novo design of novel molecules. researchgate.netarxiv.org These algorithms, given a set of desired properties, can generate entirely new chemical structures that are predicted to be active. For instance, a generative model could be tasked with designing analogues of 4-Naphthalen-1-yl-4-oxo-butyric acid that exhibit enhanced binding to a specific target while maintaining favorable drug-like properties. This approach has the potential to explore a much wider chemical space than traditional methods.

Pharmacophore Modeling: Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. dovepress.comd-nb.infonih.gov By analyzing the structures of known active analogues of 4-Naphthalen-1-yl-4-oxo-butyric acid, a pharmacophore model can be developed. This model can then be used as a 3D query to search virtual compound databases for novel scaffolds that fit the pharmacophoric requirements, thus identifying structurally diverse molecules with the potential for similar biological activity. researchgate.net

Exploration of Novel Mechanistic Targets for Derivatives in Biological Systems

A critical aspect of future research will be the identification and validation of the biological targets through which derivatives of 4-Naphthalen-1-yl-4-oxo-butyric acid exert their effects. Understanding the mechanism of action is crucial for therapeutic development and for predicting potential side effects.

Proteomics-Based Target Identification: Proteomics offers a powerful suite of tools for identifying the protein targets of small molecules. nih.govnih.gov Techniques such as chemical proteomics, where a modified version of the compound is used to "pull down" its binding partners from cell lysates, can be employed. The identified proteins can then be characterized using mass spectrometry. youtube.com This approach can reveal both primary and off-target interactions of 4-Naphthalen-1-yl-4-oxo-butyric acid derivatives, providing valuable insights into their mechanism of action. researchgate.net

In Silico Target Prediction: Computational methods can also be used to predict potential biological targets. By comparing the structural and electronic features of 4-Naphthalen-1-yl-4-oxo-butyric acid to databases of known ligands, it is possible to identify proteins that are likely to bind to the compound. f1000research.com This in silico repositioning can generate hypotheses that can then be tested experimentally.

Signaling Pathway Analysis: Once a primary target is identified, further research will be needed to elucidate the downstream effects of target modulation. This involves studying the impact of the compound on intracellular signaling pathways. Techniques such as Western blotting, reporter gene assays, and transcriptomics can be used to map the signaling cascades that are affected by the compound. The KEGG PATHWAY database can be a valuable resource for understanding the broader context of these signaling networks. genome.jp

Development of Advanced Methodologies for Studying Chemical Reactivity and Catalysis

A deeper understanding of the chemical reactivity and potential catalytic applications of 4-Naphthalen-1-yl-4-oxo-butyric acid requires the use of advanced analytical and computational methods.

High-Throughput Screening of Chemical Reactivity: High-throughput screening (HTS) methodologies can be adapted to rapidly assess the chemical reactivity of a library of 4-Naphthalen-1-yl-4-oxo-butyric acid analogues. This can involve monitoring reactions under various conditions to determine reaction rates and product distributions, providing a wealth of data for understanding how structural modifications influence reactivity.

Calorimetry for Thermodynamic and Kinetic Analysis: Techniques such as isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) can provide detailed thermodynamic and kinetic information about the interactions of 4-Naphthalen-1-yl-4-oxo-butyric acid and its derivatives with other molecules, including potential catalysts or biological targets. acs.orgresearchgate.netacs.org These methods can determine binding affinities, enthalpy, and entropy changes, offering a comprehensive picture of the energetics of these interactions.

Kinetic Studies of Catalytic Processes: Should 4-Naphthalen-1-yl-4-oxo-butyric acid or its derivatives show potential as catalysts or be involved in catalytic processes, detailed kinetic studies will be essential. This involves systematically varying reactant concentrations, temperature, and other reaction parameters to determine the rate law and elucidate the reaction mechanism. orientjchem.orgkaust.edu.sa Such studies are crucial for optimizing catalytic efficiency and for designing improved catalysts based on this chemical scaffold.

Q & A

Basic: What are the recommended methods for synthesizing 4-Naphthalen-1-yl-4-oxo-butyric acid with high purity?

Answer:
Synthesis typically involves coupling naphthalene derivatives with oxo-butyric acid precursors. Key steps include:

  • Reagent Selection : Use anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for esterification or amidation reactions.
  • Purity Control : Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Characterization : Confirm identity using 1H^1H-NMR (e.g., aromatic proton signals at δ 7.5–8.5 ppm) and HPLC (≥98% purity, as per commercial standards) .
  • Reporting : Follow journal guidelines to include full experimental details (e.g., solvent ratios, reaction times) in the main text or supplementary information .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of 4-Naphthalen-1-yl-4-oxo-butyric acid?

Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. Methodological approaches include:

  • Multi-Technique Validation : Cross-validate using 13C^{13}C-NMR, FT-IR (e.g., carbonyl stretch at ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS).
  • Dynamic NMR : Detect tautomeric equilibria by variable-temperature 1H^1H-NMR experiments.
  • Computational Modeling : Compare experimental data with DFT-calculated spectra (e.g., Gaussian software) to confirm structural assignments.
  • Supplementary Data : Provide raw spectral files and detailed analysis workflows in supporting information to enable peer validation .

Basic: Which analytical techniques are most effective for quantifying 4-Naphthalen-1-yl-4-oxo-butyric acid in complex biological matrices?

Answer:
For matrices like serum or wastewater:

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water. Elute with methanol:acetone (9:1) .
  • LC-MS/MS : Employ a C18 column (2.1 × 100 mm, 1.7 μm) with mobile phases of 0.1% formic acid in water (A) and methanol (B). Monitor transitions at m/z 228.25 → fragment ions.
  • Internal Standards : Spike with deuterated analogs (e.g., 2H3^2H_3-labeled compound) to correct for matrix effects .

Advanced: What strategies should be employed to assess the photostability of 4-Naphthalen-1-yl-4-oxo-butyric acid under varying experimental conditions?

Answer:
Photostability studies require controlled conditions:

  • Light Sources : Use xenon arc lamps (simulating UV-Vis sunlight) or LED arrays at specific wavelengths (e.g., 365 nm for UVB).
  • Sample Preparation : Prepare solutions in quartz cuvettes, avoiding glassware that absorbs UV light. Deactivate glassware with 5% dimethyldichlorosilane to prevent adsorption .
  • Degradation Monitoring : Track decay kinetics via UV-Vis spectroscopy (λmax_{\text{max}} ~270 nm) and HPLC. Calculate half-life (t1/2t_{1/2}) under each condition.
  • Data Interpretation : Use Arrhenius plots to predict stability at different temperatures or irradiance levels .

Advanced: How can researchers optimize reaction yields for derivatives of 4-Naphthalen-1-yl-4-oxo-butyric acid in solvent-sensitive reactions?

Answer:
Optimization strategies include:

  • Solvent Screening : Test aprotic solvents (e.g., DMF, THF) vs. protic solvents (e.g., methanol) to balance reactivity and solubility.
  • Catalyst Tuning : Use Lewis acids (e.g., ZnCl2_2) for Friedel-Crafts alkylation or Pd/C for hydrogenation.
  • DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, catalyst loading, and solvent polarity.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters dynamically .

Basic: What are the critical parameters for ensuring reproducibility in the synthesis of 4-Naphthalen-1-yl-4-oxo-butyric acid?

Answer:
Key parameters include:

  • Moisture Control : Conduct reactions under nitrogen or argon to prevent hydrolysis of acid chlorides or anhydrides.
  • Temperature Gradients : Maintain precise control (±2°C) using jacketed reactors or oil baths.
  • Documentation : Record exact equivalents, reaction times, and purification steps (e.g., "stirred at 60°C for 12 h, filtered through Celite").
  • Batch Consistency : Characterize multiple batches via melting point (reported range: 160–162°C) and chiral HPLC if applicable .

Advanced: How should researchers address discrepancies in bioactivity data for 4-Naphthalen-1-yl-4-oxo-butyric acid across different cell lines?

Answer:
Discrepancies may stem from cell-specific metabolism or assay interference. Mitigation steps:

  • Cytotoxicity Controls : Perform MTT assays to rule out nonspecific cell death.
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., glucuronide conjugates) in lysates.
  • Receptor Binding Studies : Conduct competitive assays with known ligands (e.g., PPAR-γ inhibitors) to confirm target engagement.
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Basic: What spectroscopic markers distinguish 4-Naphthalen-1-yl-4-oxo-butyric acid from its positional isomers?

Answer:
Key markers include:

  • 1H^1H-NMR : The naphthyl group in the 1-position shows a distinct singlet for the H-8 proton (δ ~8.2 ppm), absent in 2-naphthyl analogs.
  • IR Spectroscopy : The conjugated carbonyl (C=O) stretch appears at 1680–1700 cm1^{-1}, shifted compared to non-conjugated analogs.
  • XRD : Crystal packing patterns differ due to steric effects of the naphthyl group’s orientation .

Advanced: What computational methods are suitable for predicting the reactivity of 4-Naphthalen-1-yl-4-oxo-butyric acid in nucleophilic acyl substitution?

Answer:

  • DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to assess activation energies for nucleophilic attack.
  • Fukui Indices : Calculate electrophilicity (ff^-) at the carbonyl carbon to predict susceptibility to nucleophiles.
  • Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics.
  • Software : Gaussian 16 or ORCA for quantum mechanical simulations .

Basic: How should researchers handle and store 4-Naphthalen-1-yl-4-oxo-butyric acid to prevent degradation?

Answer:

  • Storage Conditions : Keep in amber vials at −20°C under inert gas (argon) to prevent oxidation.
  • Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles.
  • Stability Monitoring : Perform periodic HPLC checks (e.g., every 3 months) to detect degradation products like naphthol derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.